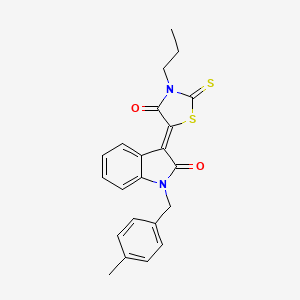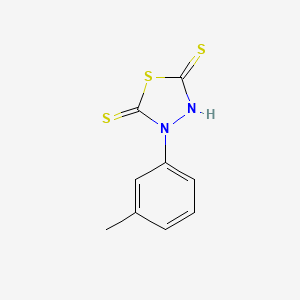
3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiadiazolidine family, which has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and Nrf2 pathways. It has also been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it can increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This compound has also been shown to reduce oxidative stress and lipid peroxidation, which are associated with various pathological conditions.
実験室実験の利点と制限
One of the advantages of using 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione in lab experiments is its high purity and stability. It can be easily synthesized using a simple method and is readily available. Moreover, it has been shown to have low toxicity and can be used in various in vitro and in vivo models. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can improve cognitive function and protect against neuronal damage. Moreover, it has been reported to have anti-amyloidogenic properties, which can prevent the formation of amyloid plaques in the brain. Another area of interest is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been reported to sensitize cancer cells to chemotherapy and radiotherapy. In conclusion, this compound is a promising compound that has potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in various pathological conditions.
合成法
The synthesis of 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione involves the reaction of 3-methylbenzylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide, which oxidizes the sulfur atom to form the desired compound. This method has been reported to yield high purity and yield of the product.
科学的研究の応用
3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been shown to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S3/c1-6-3-2-4-7(5-6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAAMGYKAIXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)SC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)
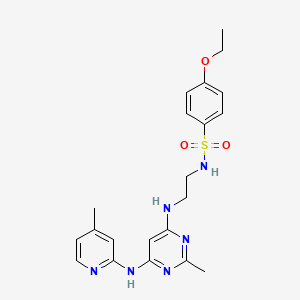
![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)
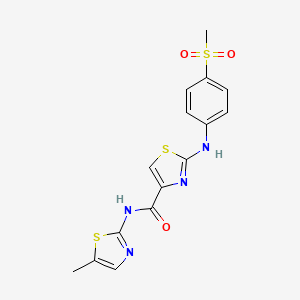
![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)
![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)
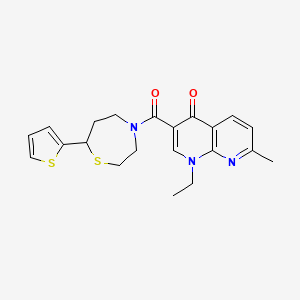
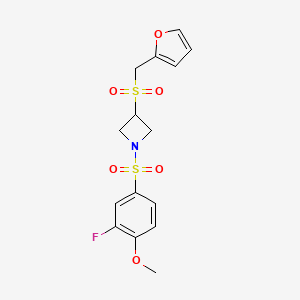

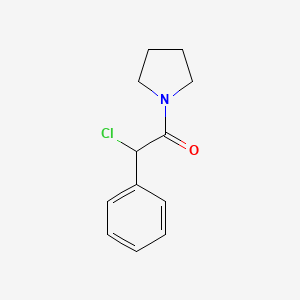
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868852.png)
